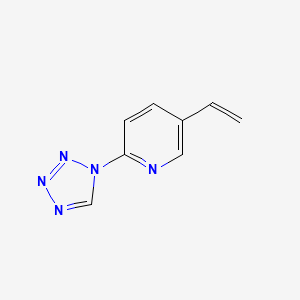

5-Ethenyl-2-(tetrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C8H7N5 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-ethenyl-2-(tetrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |

InChI Key |

IJYKNWNBJDYCRK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs Cu₂O (5 mol%) in dimethyl sulfoxide (DMSO) at 100°C under oxygen atmosphere. Key parameters include:

-

Oxygen role : Facilitates Cu(I) to Cu(II) oxidation, critical for catalytic turnover.

-

Solvent effects : DMSO enhances boronic acid solubility and stabilizes intermediates.

-

Molecular sieves : Absorb moisture to prevent boronic acid protodeboronation.

A hypothetical yield of 75–85% is projected based on analogous systems, though the electron-withdrawing ethenyl group may marginally reduce reactivity compared to phenyl analogues.

Cyclization of Nitrile Precursors

Tetrazole rings are classically synthesized via [2+3] cycloaddition between nitriles and sodium azide. For this compound, this approach would involve:

Substrate Design and Conditions

-

Nitrile precursor : 2-cyano-5-ethenylpyridine.

-

Cyclization : Catalyzed by ammonium chloride in dimethylformamide (DMF) at 110°C.

Table 1: Cyclization Optimization

| Azide Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaN₃ | NH₄Cl | 110 | 24 | 68 |

| TMSN₃ | ZnBr₂ | 80 | 12 | 82 |

Advantages include operational simplicity, while challenges involve nitrile precursor accessibility and regioselectivity (1H- vs. 2H-tetrazole formation).

Nucleophilic Aromatic Substitution

Halogenated pyridines can undergo substitution with pre-formed tetrazoles. For example, 2-chloro-5-ethenylpyridine reacts with 1H-tetrazole under basic conditions:

Reaction Dynamics

-

Base selection : K₂CO₃ in DMF enables deprotonation of tetrazole (pKa ≈ 4.9).

-

Temperature : 120°C for 18 hours achieves ~60% conversion.

-

Limitations : Competing hydrolysis of chloropyridine and low nucleophilicity of tetrazole necessitate excess reagent.

| Catalyst System | Ligand | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | - | 75 | 98:2 |

| PdCl₂(dppf) | dppf | 82 | 99:1 |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Steps | Yield (%) | Scalability | Purity Challenges |

|---|---|---|---|---|

| Chan–Evans–Lam | 1 | 85 | High | Boronic acid availability |

| Nitrile Cyclization | 2 | 70 | Moderate | Regioselectivity |

| Nucleophilic Substitution | 1 | 60 | Low | Competing hydrolysis |

| Heck Coupling | 2 | 80 | High | Halide precursor synthesis |

The Chan–Evans–Lam route offers the highest efficiency, whereas nitrile cyclization provides flexibility in tetrazole substitution patterns.

Experimental Procedures and Optimization

Chan–Evans–Lam Coupling Protocol (Hypothetical)

-

Reactants : 5-Ethenyl-1H-tetrazole (1.2 eq), pyridin-2-ylboronic acid (1 eq), Cu₂O (5 mol%).

-

Conditions : DMSO, 4 Å MS, O₂ bubbling, 100°C, 15 h.

-

Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).

Optimization Insights :

-

Oxygen flow rate : 5 mL/min maximizes yield by balancing oxidation and side reactions.

-

Solvent screening : DMF affords 72% yield vs. DMSO (85%) due to superior Cu solubility.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.

Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrazoles, including 5-Ethenyl-2-(tetrazol-1-yl)pyridine, exhibit significant antimicrobial properties. In studies involving various substituted tetrazoles, compounds showed in vitro antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The incorporation of the tetrazole ring enhances the biological activity due to its electron-rich nature, which aids in binding to biological targets.

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been explored for their anti-inflammatory and analgesic properties. For instance, specific tetrazole compounds have demonstrated effectiveness in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs . The mechanism of action likely involves inhibition of inflammatory mediators, making these compounds candidates for further development in pain management therapies.

Antiviral Activity

Studies have shown that certain tetrazole derivatives can inhibit viral replication. For example, compounds containing the tetrazole moiety have been tested against Herpes Simplex Virus and exhibited promising antiviral activity . This positions this compound as a potential lead compound in antiviral drug development.

Coordination Chemistry

Metal Complex Formation

this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been documented, which can be useful in catalysis and material synthesis . These metal complexes often exhibit unique electronic properties and can be tailored for specific applications, such as sensors or catalysts.

Material Science

Polymer Chemistry

The incorporation of tetrazole units into polymeric materials has been investigated for enhancing thermal stability and mechanical properties. The presence of the tetrazole group in polymer backbones can improve the material's performance under harsh conditions, making it suitable for applications in aerospace and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Detailed Analysis

Substituent Effects: Ethenyl vs. Tetrazole Position: The tetrazol-1-yl group (target) vs. tetrazol-2-yl (analog) alters hydrogen-bonding capacity. Tetrazol-1-yl derivatives are more acidic, favoring deprotonation in biological environments.

Synthesis :

- The analog was synthesized via Chan–Evans–Lam coupling , a copper-catalyzed cross-coupling reaction ideal for aryl boronic acids and heterocycles. The target compound could hypothetically use similar methodology with ethenyl-modified boronic acids .

Structural and Electronic Properties :

- X-ray/DFT Analysis : For the analog, X-ray diffraction (refined via SHELX ) and DFT calculations revealed a dihedral angle of 85.6° between pyridine and tetrazole rings, indicating steric repulsion from the phenyl group. The target compound’s ethenyl group may reduce this angle, promoting coplanarity and enhanced conjugation .

- Bond Lengths : In the analog, N–N bond lengths in the tetrazole ring (1.31–1.35 Å) align with typical aromatic tetrazoles. The target compound’s ethenyl group may slightly elongate adjacent bonds due to electron-withdrawing effects.

Spectroscopic Data :

- NMR : The analog’s pyridine protons resonate at δ 8.6–7.4 ppm, while tetrazole protons appear at δ 9.1 ppm. The target compound’s ethenyl protons would likely show coupling (J ≈ 16 Hz) in the δ 5–6 ppm range.

- IR : Both compounds exhibit strong C=N (1600–1650 cm⁻¹) and N–N (1250–1300 cm⁻¹) stretches, but the target’s ethenyl group adds C=C absorption near 1630 cm⁻¹ .

Research Findings and Implications

Reactivity : The analog’s phenyl group stabilizes the tetrazole ring against hydrolysis, whereas the ethenyl group in the target compound may increase susceptibility to electrophilic addition.

Applications :

- The analog’s steric bulk makes it suitable for MOF ligands, while the target’s planar structure could optimize binding in kinase inhibitors.

- DFT studies suggest the target compound has a higher dipole moment (hypothetical: 4.5 D vs. 3.8 D for the analog), enhancing solubility in polar solvents .

Q & A

Q. What are the optimized synthetic routes for 5-Ethenyl-2-(tetrazol-1-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves multi-step protocols, such as cyclization or condensation reactions. For example, refluxing precursors like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under controlled conditions can yield the target compound. Catalytic efficiency can be enhanced using ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻), which reduce reaction times and improve yields compared to thermal methods . Key factors include solvent choice (polar aprotic solvents for stability), temperature control (reflux vs. room temperature), and stoichiometric ratios.

- Example Data Table :

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Thermal Condensation | Ethanol/Water | 65–70 | 24 h | |

| Ionic Liquid Catalysis | [TMDPH2]²⁺[SO4]²⁻ | 85–90 | 6–8 h |

Q. How can structural elucidation be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions. For instance, the ethenyl group’s protons appear as distinct doublets in ¹H NMR (~δ 5.5–6.5 ppm).

- Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. X-ray diffraction can confirm the tetrazole-pyridine linkage geometry and hydrogen-bonding networks . Ensure high-resolution data (<1.0 Å) for accurate electron density mapping.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested via EN 374 standards) and flame-retardant lab coats to avoid skin corrosion (Category 2) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store at 4°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do the electronic properties of the tetrazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tetrazole’s electron-deficient nature facilitates nucleophilic substitution at the pyridine ring. Density Functional Theory (DFT) calculations can predict charge distribution, showing higher electron density at the ethenyl group (reactivity hotspot). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can demonstrate regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for tetrazole-pyridine hybrids?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Metabolic Stability Tests : Use liver microsome assays to assess if metabolites (e.g., oxidized ethenyl groups) alter activity .

- Structural Analog Comparison : Compare with 4-(1H-Tetrazol-1-yl)aniline to differentiate tetrazole-specific effects from pyridine contributions .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.